ThymolO-beta-D-Glucuronide

CAS No.:

Cat. No.: VC18527195

Molecular Formula: C16H22O7

Molecular Weight: 326.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H22O7 |

|---|---|

| Molecular Weight | 326.34 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H22O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h4-7,11-14,16-19H,1-3H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |

| Standard InChI Key | ADQJSAVCKZSGMK-JHZZJYKESA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

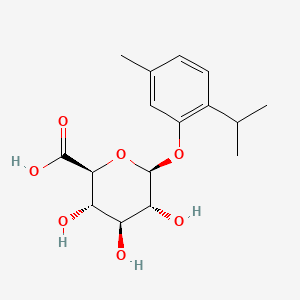

ThymolO-beta-D-Glucuronide features a thymol moiety (5-methyl-2-isopropylphenol) conjugated to beta-D-glucuronic acid via an ether linkage. The glucuronic acid component introduces multiple hydroxyl groups and a carboxylic acid, significantly altering the compound's polarity compared to free thymol . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₇ |

| Molecular Weight | 326.34 g/mol |

| SMILES | CC1=CC(=C(C=C1)C(C)C)O[C@H]2C@@HO |

| InChI Key | ADQJSAVCKZSGMK-JHZZJYKESA-N |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylphenoxy)oxane-2-carboxylic acid |

The stereochemistry of the glucuronide moiety is critical for its interaction with biological targets, as evidenced by the specified [@H] and [C@@H] configurations in the SMILES notation .

Physicochemical Characteristics

Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, highlight its behavior in mass spectrometric analyses :

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 327.14385 | 174.1 |

| [M+Na]⁺ | 349.12579 | 183.2 |

| [M-H]⁻ | 325.12929 | 174.9 |

These data suggest that sodium adducts exhibit greater CCS values due to increased molecular surface area, a factor relevant for analytical method development .

Synthesis and Derivatives

Synthetic Pathway

ThymolO-beta-D-Glucuronide is synthesized via enzymatic or chemical glucuronidation of thymol. A key intermediate, ThymolO-beta-D-Glucuronide Methyl Ester, is often employed to protect the carboxylic acid group during synthesis. The methyl ester is subsequently hydrolyzed under basic conditions to yield the final product.

Stability and Hydrolysis

In vivo studies in weaned pigs demonstrate that the glucuronide bond is susceptible to hydrolysis in the gastrointestinal tract. Only 37% of the administered ThymolO-beta-D-Glucuronide remained conjugated in the stomach, with the majority reverting to free thymol . This hydrolysis limits the compound's ability to deliver thymol to distal intestinal regions, as neither the conjugate nor free thymol were detectable beyond the stomach .

Biological Activity and Applications

Antimicrobial Mechanisms

-

In stomach contents, it reduces E. coli counts by 1.94 log₁₀ CFU/g compared to controls .

-

In the proximal small intestine, its activity diminishes, with E. coli counts in ThymolO-beta-D-Glucuronide-treated pigs (4.29 log₁₀ CFU/g) exceeding those in free-thymol groups (3.35 log₁₀ CFU/g) .

This gradient-dependent efficacy underscores the compound's rapid hydrolysis and absorption in the upper gastrointestinal tract .

Intestinal Barrier Function

Free thymol enhances intestinal barrier integrity by reducing paracellular permeability (assessed via FITC-dextran flux) by 42% compared to controls . In contrast, ThymolO-beta-D-Glucuronide shows no significant effect, likely due to insufficient luminal concentrations of the active aglycone .

Comparative Pharmacokinetics: Thymol vs. ThymolO-beta-D-Glucuronide

Bioavailability

A 14-day swine study revealed critical disparities:

| Parameter | Thymol | ThymolO-beta-D-Glucuronide |

|---|---|---|

| Stomach concentration | 2.10 mmol/kg DM | 1.78 mmol/kg DM |

| Detection in small intestine | Yes (trace) | No |

| E. coli inhibition | +++ | + |

Gluco-conjugation reduced total thymol delivery by 14%, negating its proposed "pro-drug" advantage .

Microbial Metabolism

Gut microbiota may hydrolyze ThymolO-beta-D-Glucuronide via beta-glucuronidase activity, but this process is inefficient in monogastric animals. In pigs, >88% of distal small intestine microbiota were Lactobacillus spp., which lack robust glucuronidase activity . Consequently, most hydrolysis occurs in the stomach via acidic or enzymatic pathways rather than microbial action .

Challenges and Future Directions

Limitations in Drug Delivery

The compound's rapid hydrolysis and poor distal delivery necessitate structural modifications, such as:

-

Poly-glucosylation: Longer sugar chains could delay hydrolysis, as seen in flavonoid glycosides like rutin .

-

Enteric coating: Protecting the conjugate from gastric acidity might enhance colonic delivery.

Alternative Applications

Despite its pharmacokinetic shortcomings, ThymolO-beta-D-Glucuronide remains a candidate for topical antimicrobial formulations, where hydrolysis is less problematic. Additionally, its role in animal feed as an antibiotic alternative warrants exploration, given thymol's proven benefits in gut health .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume